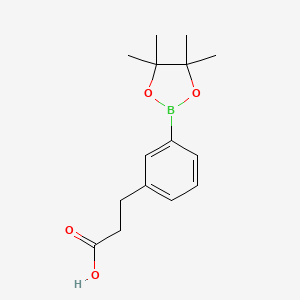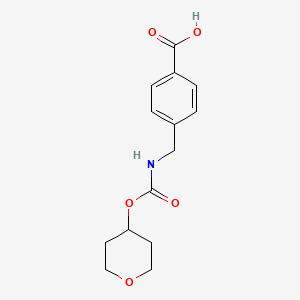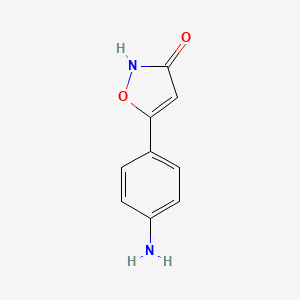
5-(4-Aminophenyl)isoxazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Aminophenyl)isoxazol-3-ol is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)isoxazol-3-ol can be achieved through various methods. One common approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another method includes the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and nitrile oxide (acting as the dipole) .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, and toxicity . These methods are designed to be eco-friendly and efficient.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Aminophenyl)isoxazol-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: Substitution reactions can introduce different substituents on the isoxazole ring, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of this compound .
Aplicaciones Científicas De Investigación
5-(4-Aminophenyl)isoxazol-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-(4-Aminophenyl)isoxazol-3-ol involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives act as GABA uptake inhibitors, which can cross the blood-brain barrier and exhibit anticonvulsant activity . The exact mechanism depends on the specific derivative and its target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(4-Aminophenyl)isoxazol-3-ol include other isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic.
Muscimol: A GABAA receptor agonist.
Ibotenic acid: A neurotoxin.
Parecoxib: A COX2 inhibitor.
Leflunomide: An immunosuppressant agent.
Uniqueness
This compound is unique due to its specific structure and the presence of an amino group on the phenyl ring, which imparts distinct chemical and biological properties compared to other isoxazole derivatives .
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
5-(4-aminophenyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C9H8N2O2/c10-7-3-1-6(2-4-7)8-5-9(12)11-13-8/h1-5H,10H2,(H,11,12) |
Clave InChI |
SLZKGNNYUKLMKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)NO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


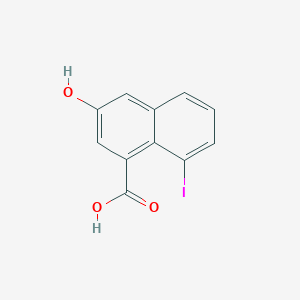

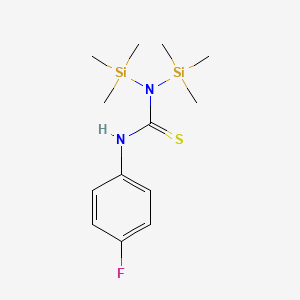
![3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine](/img/structure/B12840660.png)

![2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione](/img/structure/B12840667.png)


